N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide
Description
N-[4-(Carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide is a synthetic benzamide derivative characterized by two key functional groups: a dimethylsulfamoyl moiety at the para position of the benzamide ring and a carbamoylmethyl group attached to the phenyl ring at the 4-position. This compound is structurally designed to target enzymes or receptors where sulfonamide groups are critical for binding, such as carbonic anhydrases or tyrosine kinases .
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-20(2)25(23,24)15-9-5-13(6-10-15)17(22)19-14-7-3-12(4-8-14)11-16(18)21/h3-10H,11H2,1-2H3,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGGAZJFKYNLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylsulfamoyl)benzoic acid with 4-(aminomethyl)benzoic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several sulfonamide- and benzamide-containing derivatives. Below is a detailed comparison based on substituents, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Observations
Substituent Impact on Bioactivity :
- The dimethylsulfamoyl group in the target compound is smaller and less lipophilic than the carbazole in or the diallylsulfamoyl in , which may enhance selectivity for enzymes like carbonic anhydrases over bulkier targets .
- Compounds with imidazole (e.g., ) or thiazole substituents exhibit stronger antibacterial/antifungal activity due to heterocyclic interactions with microbial enzymes. However, the target compound’s dimethylsulfamoyl group may favor eukaryotic enzyme inhibition over microbial targets .
Solubility and Pharmacokinetics :
- The target compound’s estimated LogP (~2.1) suggests moderate solubility, superior to the highly lipophilic carbazole derivative (LogP ~4.2) but inferior to imidazole-containing analogs (LogP ~2.9–3.5) . This balance may improve oral bioavailability compared to more hydrophobic derivatives.
Enzyme Inhibition Potential: The dimethylsulfamoyl group is structurally analogous to inhibitors of carbonic anhydrase (CA), such as acetazolamide. Computational modeling suggests that the carbamoylmethyl group could mimic the sulfonamide-zinc interaction observed in CA inhibitors, though in vitro validation is needed .
Comparative Synthetic Routes :
- The target compound is likely synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), similar to the method described for N-(4-benzoylbenzyl)-4-sulfamoylbenzamide in . This contrasts with the multi-step routes required for carbazole- or pyrimidine-containing derivatives .
Contradictions and Limitations
- While highlights imidazole-substituted benzamides as potent antimicrobial agents, the target compound’s lack of heterocyclic moieties may limit its efficacy in similar applications .
- reports antibacterial activity for a simpler methylphenylsulfamoyl derivative, suggesting that even minor substituent changes (e.g., methyl vs. dimethylsulfamoyl) significantly alter target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
